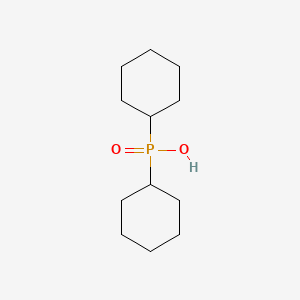
N,1-bis(3,4-dimethoxyphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-bis(3,4-dimethoxyphenyl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDMP and is a proline-based catalyst that has been used in asymmetric synthesis reactions. The synthesis, mechanism of action, and biochemical and physiological effects of BDMP have been extensively studied, making it an important compound in the field of chemistry.
科学的研究の応用
Catalysis and Organic Synthesis
N,1-bis(3,4-dimethoxyphenyl)prolinamide derivatives have been extensively studied for their roles in catalysis, particularly in direct asymmetric aldol reactions. These compounds serve as efficient organocatalysts, facilitating reactions that yield products with high enantioselectivity. For instance, l-prolinamide derivatives, closely related to this compound, have shown remarkable catalytic abilities in aldol reactions, producing aldol products with excellent yields and enantioselectivities. This highlights the potential of this compound derivatives in synthetic organic chemistry, providing pathways to synthesize complex organic molecules with precise control over their stereochemistry (Guangning Ma, Yunping Zhang, & M. Shi, 2007). Furthermore, C2-symmetric bisprolinamide, a molecule structurally related to this compound, has been identified as a highly efficient and enantioselective catalyst for aldol reactions, showcasing the utility of such compounds in enhancing reaction efficiencies and selectivities (Sampak Samanta, Jinyun Liu, Rajasekhar Dodda, & Cong-Gui Zhao, 2005).
Antioxidant Properties
Research into the antioxidant properties of compounds structurally related to this compound has provided insights into their potential for protecting biological systems from oxidative stress. Studies on diphenylmethane derivatives, including those with bromination patterns similar to the methoxy groups in this compound, have demonstrated significant antioxidant and radical scavenging activities. These activities suggest that this compound derivatives could be explored for their protective effects against oxidative damage in various biological and environmental systems (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, & E. Şahin, 2010).
Electro-optic and Photophysical Properties
The exploration of this compound derivatives in the realm of electro-optic materials has unveiled their potential in developing advanced photonic and electronic devices. For example, donor-acceptor polymeric materials employing structural motifs related to this compound have shown promising electrochromic properties, indicating their applicability in smart windows, displays, and NIR electrochromic devices. These studies reveal the compound's potential in contributing to the development of materials with tunable optical properties for various technological applications (H Zhao, Yuanyuan Wei, Jinsheng Zhao, & Min Wang, 2014).
Safety and Hazards
将来の方向性
The future directions for the study of “N,1-bis(3,4-dimethoxyphenyl)prolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The compound (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized for the first time recently, indicating ongoing interest in this class of compounds .
特性
IUPAC Name |
N,1-bis(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-25-17-9-7-14(12-19(17)27-3)22-21(24)16-6-5-11-23(16)15-8-10-18(26-2)20(13-15)28-4/h7-10,12-13,16H,5-6,11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIHXHLFZJBPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCN2C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![9-[(1-methyl-1H-indol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5522776.png)
![N-(3,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5522785.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)

![N,N-dimethyl-2-({[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5522814.png)
![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)
![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)
![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)
![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)
